Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane
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Overview
Description
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane typically involves the reaction of a phenyl-substituted alkene with a methylsulfanyl group and a trimethylsilyl group. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Common reagents include chlorotrimethylsilane and phenyl-substituted alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors designed to handle organosilicon compounds. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silanes or alkanes.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The pathways involved include nucleophilic substitution and radical-mediated reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(methylsulfanyl)silane: Similar in structure but lacks the phenyl and butenyl groups.
Trimethyl(trifluoromethyl)silane: Contains a trifluoromethyl group instead of a methylsulfanyl group.
Trimethyl(phenylethynyl)silane: Features a phenylethynyl group instead of a phenylbutenyl group.
Properties
CAS No. |
833460-53-0 |
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Molecular Formula |
C14H22SSi |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
trimethyl-(1-methylsulfanyl-4-phenylbut-1-enyl)silane |
InChI |
InChI=1S/C14H22SSi/c1-15-14(16(2,3)4)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,12H,8,11H2,1-4H3 |
InChI Key |
COBPWFFGYWXNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CCCC1=CC=CC=C1)SC |
Origin of Product |
United States |
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